Adamantane-1-sulfonyl chloride

CAS No.: 24053-96-1

Cat. No.: VC2047807

Molecular Formula: C10H15ClO2S

Molecular Weight: 234.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24053-96-1 |

|---|---|

| Molecular Formula | C10H15ClO2S |

| Molecular Weight | 234.74 g/mol |

| IUPAC Name | adamantane-1-sulfonyl chloride |

| Standard InChI | InChI=1S/C10H15ClO2S/c11-14(12,13)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 |

| Standard InChI Key | LLZYXOXYBQDLIC-UHFFFAOYSA-N |

| SMILES | C1C2CC3CC1CC(C2)(C3)S(=O)(=O)Cl |

| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)S(=O)(=O)Cl |

Introduction

Chemical Structure and Properties

Molecular Structure

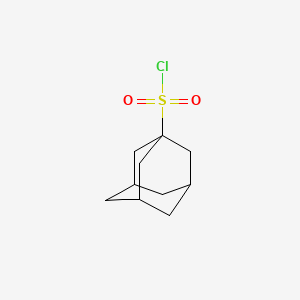

Adamantane-1-sulfonyl chloride consists of an adamantane skeleton with a sulfonyl chloride group. Its molecular formula is C₁₀H₁₅ClO₂S, and it has a molecular weight of 234.74 g/mol . The compound's structure can be represented by the SMILES notation C1C2CC3CC1CC(C2)(C3)S(=O)(=O)Cl and has the InChIKey LLZYXOXYBQDLIC-UHFFFAOYSA-N .

Physical Properties

The physical properties of Adamantane-1-sulfonyl chloride are presented in the following table:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 234.74 g/mol | |

| Melting Point | 124-125°C | |

| Boiling Point | 323.0±9.0°C (Predicted) | |

| Density | 1.37±0.1 g/cm³ (Predicted) | |

| Appearance | Solid | |

| LogP | 3.60460 | |

| PSA | 42.52000 |

Chemical Properties

Adamantane-1-sulfonyl chloride is characterized by its electrophilic sulfonyl chloride group, which makes it highly reactive toward nucleophiles. The adamantane cage structure provides steric hindrance and contributes to the compound's stability in certain conditions. The sulfonyl chloride group is susceptible to hydrolysis, particularly in the presence of moisture, necessitating storage under inert gas (nitrogen or argon) at 2-8°C .

Synthesis and Preparation Methods

Synthetic Routes

Several synthetic approaches exist for preparing Adamantane-1-sulfonyl chloride:

-

Chlorosulfonation of adamantane: This involves the reaction of adamantane with chlorosulfonic acid (HSO₃Cl) in the presence of a catalyst .

-

Chlorination followed by sulfonylation: Adamantane is first chlorinated, and then the sulfonyl group is introduced through subsequent reactions .

-

From adamantane derivatives: Starting from other adamantane compounds, such as 1,3-adamantanediol or adamantane-1-carboxylic acid derivatives, through a series of transformations .

A notable reference to the synthesis appears in literature: "Stetter, H. et al. Chemische Berichte, 1969, vol. 102, p. 3361-3363" , indicating this is a well-established preparation method dating back several decades.

Industrial Production Methods

Industrial production of Adamantane-1-sulfonyl chloride typically follows similar synthetic routes but on larger scales. The process involves:

-

Careful temperature control during the chlorosulfonation reaction to maximize yield and minimize side reactions.

-

Use of continuous flow reactors for more efficient heat management and reaction control.

-

Advanced purification techniques to ensure high purity of the final product, which is critical for its applications in pharmaceutical synthesis .

Chemical Reactions

Types of Reactions

Adamantane-1-sulfonyl chloride participates in various chemical reactions, including:

-

Nucleophilic substitution reactions: The sulfonyl chloride group readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively.

-

Hydrolysis: In aqueous environments, the sulfonyl chloride group hydrolyzes to form the corresponding sulfonic acid.

-

Reduction reactions: Using appropriate reducing agents, the sulfonyl group can be reduced to yield different sulfur-containing derivatives.

-

Coupling reactions: The compound serves as a reactant in various coupling reactions for the synthesis of complex molecules .

Reaction Mechanisms

The primary reaction mechanism involves nucleophilic attack at the sulfur atom of the sulfonyl chloride group, displacing the chloride ion. This reaction is facilitated by the electrophilic nature of the sulfur atom due to the presence of the two oxygen atoms withdrawing electron density. The rigid cage structure of adamantane can influence these reactions by providing steric effects and directing the approach of reagents .

An illustrative example is the synthesis of N-(adamantan-1-yl)-5-(dimethylamino)naphthalene-1-sulfonamide from dansyl chloride and amantadine. The reaction was conducted in dichloromethane under microwave irradiation conditions (150 W, 373 K, 150 psi) for 10 minutes, yielding 95% of the product .

Applications in Research and Industry

Chemical Synthesis Applications

Adamantane-1-sulfonyl chloride serves as a crucial building block in organic synthesis due to its unique reactivity. Key applications include:

-

Synthesis of sulfonamides and sulfonate esters, which are important structural motifs in pharmaceuticals.

-

Production of specialty chemicals and reagents for laboratory use.

-

Preparation of complex organic molecules where the adamantane scaffold provides structural rigidity .

Biological and Pharmaceutical Applications

The compound and its derivatives show significant potential in pharmaceutical research:

-

Development of antiviral agents: Adamantane derivatives have demonstrated effectiveness against various viral strains, including the H1N1 influenza virus .

-

Antibacterial research: Compounds containing sulfonyl chloride moieties have shown notable activity against Gram-positive bacteria .

-

Anticancer drug development: As TDP1 (tyrosyl-DNA phosphodiesterase 1) inhibitors, certain adamantane derivatives enhance the cytotoxic effects of existing anticancer therapies like topotecan .

In particular, a study revealed that adamantane-monoterpenoid conjugates with heterocyclic linkers exhibited TDP1 inhibition at low micromolar concentrations (IC₅₀ ~5-6 μM) and demonstrated synergistic effects with topotecan, enhancing its cytotoxicity against cancer cells .

Industrial Uses

In industrial settings, Adamantane-1-sulfonyl chloride finds applications in:

-

Production of high-performance polymers and materials.

-

Manufacturing of specialty chemicals for various technical applications.

-

Preparation of surfactants and other functional materials that benefit from the unique properties of the adamantane scaffold .

Biological Activity

Antiviral Properties

Research indicates that adamantane derivatives exhibit significant antiviral activity. These compounds can be effective against various viral strains, including the H1N1 influenza virus. Studies have shown that certain adamantane derivatives retain substantial antiviral activity compared to untreated controls .

The antiviral mechanism of adamantane derivatives is thought to involve disruption of viral replication processes, particularly through interference with viral proteins involved in cell entry or replication.

Antibacterial Properties

Compounds featuring sulfonyl chloride moieties, including Adamantane-1-sulfonyl chloride derivatives, have demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. Minimum inhibitory concentration (MIC) values suggest potential applications in new antibiotic development .

Anticancer Properties

One of the most promising aspects of Adamantane-1-sulfonyl chloride and its derivatives is their potential anticancer activity. Research has identified certain derivatives as TDP1 inhibitors, which can enhance the cytotoxic effects of existing anticancer therapies like topotecan .

A detailed study investigated adamantane-monoterpenoid conjugates with heterocyclic linkers (1,2,4-triazole or 1,3,4-thiadiazole) and found that they demonstrated clear synergy with topotecan regardless of their ability to inhibit TDP1. This suggests multiple pathways for enhancing topotecan toxicity beyond TDP1 inhibition .

The following table summarizes key biological activities observed in adamantane derivatives:

| Activity Type | Effect | Concentration Range | Target/Mechanism |

|---|---|---|---|

| Antiviral | Inhibition of viral replication | Variable | Viral proteins |

| Antibacterial | Growth inhibition of Gram-positive bacteria | MIC values in μg/mL range | Cell wall components |

| Anticancer (TDP1 Inhibition) | Enhancement of topotecan cytotoxicity | IC₅₀ ~5-6 μM | TDP1 enzyme |

Comparison with Similar Compounds

Adamantane-1-sulfonyl chloride belongs to a family of adamantane derivatives with various functional groups. A closely related compound is Adamantane-1-sulfinyl chloride (CAS: 21280-43-3), which has a sulfinyl chloride group (-S(O)Cl) instead of a sulfonyl chloride group (-SO₂Cl) .

| Compound | Molecular Formula | Molecular Weight | Key Differences |

|---|---|---|---|

| Adamantane-1-sulfonyl chloride | C₁₀H₁₅ClO₂S | 234.74 g/mol | Contains sulfonyl group (-SO₂Cl) |

| Adamantane-1-sulfinyl chloride | C₁₀H₁₅ClOS | 218.74 g/mol | Contains sulfinyl group (-S(O)Cl) |

Other related compounds include:

-

Adamantane-1-carboxylic acid: Contains a carboxylic acid group instead of a sulfonyl chloride group.

-

Adamantane-1-amine (amantadine): Features an amine group, which has established antiviral properties.

-

1,3-Adamantanediol: A dihydroxy derivative that serves as a precursor for various adamantane derivatives .

The uniqueness of Adamantane-1-sulfonyl chloride lies in its combination of the rigid adamantane scaffold with the highly reactive sulfonyl chloride group, making it particularly useful for chemical transformations and pharmaceutical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume